Cas no 2171796-44-2 (2-{5-cyclopropyl-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazol-4-yl}acetonitrile)
2-{5-cyclopropyl-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazol-4-yl}acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-{5-cyclopropyl-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazol-4-yl}acetonitrile
- 2-{5-cyclopropyl-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazol-4-yl}acetonitrile
- EN300-1598738
- 2171796-44-2
-
- Inchi: 1S/C11H16N4O2/c12-4-3-10-11(9-1-2-9)15(14-13-10)5-7-17-8-6-16/h9,16H,1-3,5-8H2
- InChI Key: LWYIIYSNYILKGL-UHFFFAOYSA-N
- SMILES: O(CCO)CCN1C(=C(CC#N)N=N1)C1CC1
Computed Properties
- Exact Mass: 236.12732577g/mol
- Monoisotopic Mass: 236.12732577g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 84Ų
2-{5-cyclopropyl-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazol-4-yl}acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1598738-50mg |
2-{5-cyclopropyl-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazol-4-yl}acetonitrile |
2171796-44-2 | 50mg |
$1657.0 | 2023-09-23 | ||
| Enamine | EN300-1598738-100mg |
2-{5-cyclopropyl-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazol-4-yl}acetonitrile |
2171796-44-2 | 100mg |
$1735.0 | 2023-09-23 | ||
| Enamine | EN300-1598738-250mg |
2-{5-cyclopropyl-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazol-4-yl}acetonitrile |
2171796-44-2 | 250mg |
$1814.0 | 2023-09-23 | ||
| Enamine | EN300-1598738-500mg |
2-{5-cyclopropyl-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazol-4-yl}acetonitrile |
2171796-44-2 | 500mg |
$1893.0 | 2023-09-23 | ||
| Enamine | EN300-1598738-1000mg |
2-{5-cyclopropyl-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazol-4-yl}acetonitrile |
2171796-44-2 | 1000mg |
$1971.0 | 2023-09-23 | ||
| Enamine | EN300-1598738-2500mg |
2-{5-cyclopropyl-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazol-4-yl}acetonitrile |
2171796-44-2 | 2500mg |
$3865.0 | 2023-09-23 | ||
| Enamine | EN300-1598738-5000mg |
2-{5-cyclopropyl-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazol-4-yl}acetonitrile |
2171796-44-2 | 5000mg |
$5719.0 | 2023-09-23 | ||
| Enamine | EN300-1598738-10000mg |
2-{5-cyclopropyl-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazol-4-yl}acetonitrile |
2171796-44-2 | 10000mg |
$8480.0 | 2023-09-23 | ||
| Enamine | EN300-1598738-0.05g |
2-{5-cyclopropyl-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazol-4-yl}acetonitrile |
2171796-44-2 | 0.05g |
$1657.0 | 2023-06-04 | ||
| Enamine | EN300-1598738-0.1g |
2-{5-cyclopropyl-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazol-4-yl}acetonitrile |
2171796-44-2 | 0.1g |
$1735.0 | 2023-06-04 |
2-{5-cyclopropyl-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazol-4-yl}acetonitrile Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-{5-cyclopropyl-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazol-4-yl}acetonitrile
Professional Introduction to Compound with CAS No. 2171796-44-2 and Product Name: 2-{5-cyclopropyl-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazol-4-yl}acetonitrile
The compound with the CAS number 2171796-44-2 and the product name 2-{5-cyclopropyl-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazol-4-yl}acetonitrile represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The molecular architecture of this compound incorporates several key functional groups that contribute to its biological activity and make it a promising candidate for further investigation.
At the core of this compound's structure is a triazole ring, which is a heterocyclic aromatic compound known for its versatility in medicinal chemistry. The triazole ring in 2-{5-cyclopropyl-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazol-4-yl}acetonitrile is substituted with a 5-cyclopropyl group, which enhances its stability and reactivity. This substitution pattern is particularly interesting because it allows for interactions with biological targets that may not be possible with simpler triazole derivatives.
In addition to the triazole ring, the compound features an acetonitrile group at the 2-position, which serves as a crucial pharmacophore. The acetonitrile group is known to influence the solubility and metabolic stability of pharmaceutical compounds, making it an important consideration in drug design. The presence of this group in 2-{5-cyclopropyl-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazol-4-yl}acetonitrile suggests that it may exhibit favorable pharmacokinetic properties.
The 5-cyclopropyl group attached to the triazole ring adds another layer of complexity to the compound's structure. Cyclopropyl groups are often incorporated into drug molecules to improve binding affinity and metabolic stability. In this context, the cyclopropyl group in 2-{5-cyclopropyl-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazol-4-yl}acetonitrile likely contributes to its interaction with biological targets by enhancing its binding affinity and reducing susceptibility to metabolic degradation.
The hydroxyethoxy group at the 1-position of the triazole ring is another important feature of this compound. This functional group introduces a hydroxyl moiety that can participate in hydrogen bonding interactions with biological targets. Hydrogen bonding is a critical aspect of molecular recognition in drug design, and the presence of this group in 2-{5-cyclopropyl-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazol-4-y lacetonitrile suggests that it may have strong interactions with specific amino acid residues or other functional groups in biological targets.
Recent research has highlighted the importance of heterocyclic compounds in drug development. Heterocyclic compounds are known for their diverse biological activities and are frequently used in the design of new drugs. The triazole ring in 2-{5-cyclopropyl -1 - 2 - ( 2 - hydroxyethoxy) ethyl - 1 H - 1 , 2 , 3 - tri azol - 4 - y lacetonitrile is a prime example of how heterocyclic structures can be utilized to develop novel therapeutic agents.
One of the most exciting aspects of this compound is its potential application in the treatment of various diseases. For instance, studies have shown that triazole derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The structural features of 2-{5-cyclopropyl - 1 - 2 - ( 2 - hydroxyethoxy) ethyl - 1 H - 1 , 2 , 3 - tri azol - 4 - y lacetonitrile make it a promising candidate for further investigation in these areas.
In terms of synthesis, 2171796-44-22 can be prepared through a multi-step process involving the condensation of appropriate precursors under controlled conditions. The synthesis typically involves the formation of the triazole ring followed by functionalization with the cyclopropyl and hydroxyethoxy groups. Advanced synthetic techniques such as transition metal catalysis have been employed to improve yield and purity.
The pharmacological evaluation of 21717964452 has revealed several interesting properties. In vitro studies have shown that this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. These interactions suggest that it may have therapeutic potential in treating conditions such as cancer, inflammation, and infections.
Furthermore, preclinical studies have provided insights into the pharmacokinetic properties of 21717964452. These studies have demonstrated that the compound exhibits good oral bioavailability and favorable distribution patterns within vivo. These findings are encouraging for further development as they suggest that 21717964452 may be suitable for therapeutic use.
The future directions for research on 21717964452 include exploring its mechanism of action in more detail and conducting clinical trials to assess its safety and efficacy in humans. Additionally, efforts are being made to optimize its chemical structure to enhance its pharmacological properties further.
The development of new drugs is a complex process that requires careful consideration of various factors such as efficacy, safety, and manufacturability. However,21717964452 represents an exciting advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications.
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